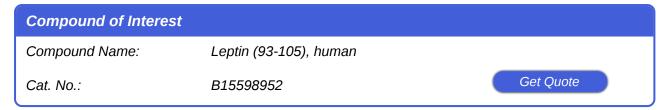


Application Notes and Protocols for Leptin (93-105) Human

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid adipokine, plays a critical role in the regulation of energy homeostasis, appetite, and body weight.[1] Specific fragments of leptin have been investigated for their potential to mimic or modulate the effects of the full-length hormone, offering the possibility of developing targeted therapeutics with improved pharmacological profiles. This document provides detailed application notes and protocols for the investigation of the human leptin fragment (93-105), with the amino acid sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR).[2][3][4]

As there is currently no publicly available human dose-response data for Leptin (93-105), this document outlines a comprehensive framework for determining such a curve, beginning with preclinical evaluation in an animal model and progressing to a proposed Phase I clinical trial in human subjects.

Physicochemical Properties of Leptin (93-105) Human

A summary of the key physicochemical properties of the Leptin (93-105) peptide is presented in Table 1.



Property Value		Reference	
Amino Acid Sequence	H-Asn-Val-Ile-Gln-Ile-Ser-Asn- Asp-Leu-Glu-Asn-Leu-Arg-OH	[2]	
One-Letter Sequence	NVIQISNDLENLR	[2]	
Molecular Formula	C64H110N20O23	[2]	
Molecular Weight	1527.70 g/mol	[2][3]	
CAS Registry Number	200436-43-7	[2]	

Proposed Preclinical In Vivo Study Protocol: Dose-Response in an Obese Mouse Model

This protocol describes a preclinical study to evaluate the dose-response relationship of Leptin (93-105) on food intake and body weight in a genetically obese mouse model (e.g., C57BL/6J-ob/ob).

Experimental Objectives

- To determine the effect of varying doses of Leptin (93-105) on daily food consumption.
- To assess the impact of Leptin (93-105) administration on body weight over a defined treatment period.
- To establish a dose-response curve for these effects to identify a potential therapeutic window.

Materials and Methods

3.2.1. Test Article and Formulation

- Test Article: **Leptin (93-105), human**, synthetic peptide (>95% purity).
- Vehicle: Sterile, pyrogen-free 0.9% saline.



 Preparation: The peptide should be reconstituted in the vehicle to the desired stock concentrations and sterile-filtered.

3.2.2. Animal Model

Species: Mouse (Mus musculus)

• Strain: C57BL/6J-ob/ob (leptin-deficient)

• Sex: Female

Age: 8-10 weeks

Source: Reputable commercial vendor

 Acclimation: Animals should be acclimated for at least one week prior to the start of the experiment.

3.2.3. Experimental Design

Groups: 6 groups (n=8 mice per group)

Group 1: Vehicle control (0.9% saline)

Group 2: Leptin (93-105) - 0.1 mg/kg

Group 3: Leptin (93-105) - 0.5 mg/kg

Group 4: Leptin (93-105) - 1.0 mg/kg

Group 5: Leptin (93-105) - 2.0 mg/kg

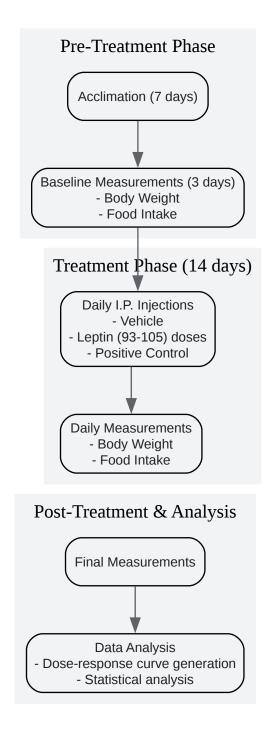
Group 6: Positive Control (recombinant murine leptin) - 1.0 mg/kg

• Administration: Daily intraperitoneal (i.p.) injections.[5]

Duration: 14 days.



Experimental Workflow



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Caption: Preclinical experimental workflow for Leptin (93-105) dose-response study.

Data Collection and Analysis



- Food Intake: Measured daily by weighing the remaining food pellets.
- Body Weight: Measured daily at the same time.
- Statistical Analysis: Data will be analyzed using ANOVA followed by a post-hoc test (e.g.,
 Dunnett's test) to compare treatment groups to the vehicle control. The dose-response curve
 will be generated by plotting the percentage change in body weight and food intake against
 the logarithm of the dose, and a non-linear regression model (e.g., four-parameter logistic
 curve) will be fitted to the data.[6]

Expected Outcomes

Based on studies with other bioactive leptin fragments, it is hypothesized that Leptin (93-105) may reduce food intake and body weight in a dose-dependent manner.[7] The resulting data should be summarized in tables as shown below.

Table 2: Effect of Leptin (93-105) on Cumulative Food Intake (14 days)

Treatment Group	Dose (mg/kg/day)	Mean Cumulative Food Intake (g) ± SEM	% Change vs. Vehicle	p-value
Vehicle	0	-	-	-
Leptin (93-105)	0.1	-	-	-
Leptin (93-105)	0.5	-	-	-
Leptin (93-105)	1.0	-	-	-
Leptin (93-105)	2.0	-	-	-
Positive Control	1.0	-	-	-

Table 3: Effect of Leptin (93-105) on Body Weight Change (Day 14)



Treatment Group	Dose (mg/kg/day)	Mean Body Weight Change (g) ± SEM	% Change vs. Vehicle	p-value
Vehicle	0	-	-	-
Leptin (93-105)	0.1	-	-	-
Leptin (93-105)	0.5	-	-	-
Leptin (93-105)	1.0	-	-	-
Leptin (93-105)	2.0	-	-	-
Positive Control	1.0	-	-	-

Proposed Phase I Clinical Trial Protocol: Dose-Escalation Study in Human Volunteers

This protocol outlines a Phase I, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study to evaluate the safety, tolerability, and pharmacokinetics of Leptin (93-105) in healthy overweight or obese subjects.

Study Objectives

- Primary: To assess the safety and tolerability of single and multiple ascending doses of Leptin (93-105).
- Secondary: To determine the pharmacokinetic profile of Leptin (93-105) and its metabolites.
- Exploratory: To evaluate the effect of Leptin (93-105) on biomarkers of appetite and metabolism (e.g., ghrelin, PYY, insulin, glucose) and to assess changes in appetite using visual analog scales (VAS).

Study Design

Phase: I



- Design: Randomized, double-blind, placebo-controlled, ascending dose.
- Population: Healthy overweight or obese male and female subjects (BMI 27-35 kg/m²), aged 18-55 years.
- Structure:
 - Part A: Single Ascending Dose (SAD): Sequential cohorts of subjects will receive a single dose of Leptin (93-105) or placebo.
 - Part B: Multiple Ascending Dose (MAD): Sequential cohorts of subjects will receive daily doses of Leptin (93-105) or placebo for 14 days.

Investigational Plan

4.3.1. Dosing

- Route of Administration: Subcutaneous (SC) injection.
- Dose Levels (SAD and MAD): Dose escalation will proceed through several cohorts, starting
 with a low dose predicted to be safe based on preclinical data (e.g., starting at 0.01 mg/kg).
 Subsequent dose levels will be determined by a safety review committee based on emerging
 safety and pharmacokinetic data.

4.3.2. Study Procedures and Assessments

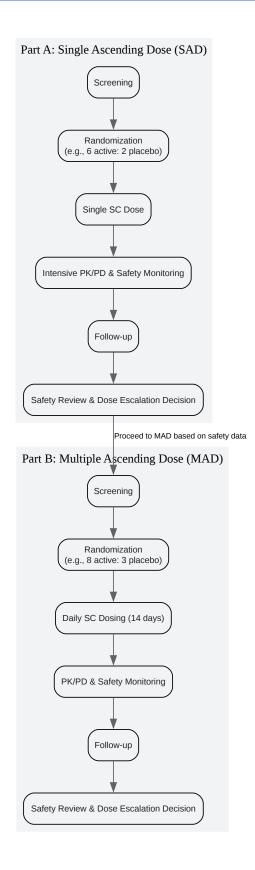
- Screening: Includes medical history, physical examination, vital signs, ECG, and clinical laboratory tests.
- Treatment Period: Subjects will be residential for close monitoring. Assessments will include:
 - Safety: Continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters.
 - Pharmacokinetics (PK): Serial blood sampling at predefined time points to measure plasma concentrations of Leptin (93-105).
 - Pharmacodynamics (PD):



- Blood sampling for biomarkers (ghrelin, PYY, GLP-1, insulin, glucose).
- Appetite assessment using validated Visual Analog Scales (VAS) for hunger, satiety, and prospective food consumption.
- Ad libitum meal tests to quantify energy intake.[8]

Clinical Trial Workflow





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Caption: Phase I clinical trial workflow for Leptin (93-105).



Data Presentation

All quantitative data from the clinical trial should be summarized in tables for clear comparison between dose cohorts and placebo.

Table 4: Summary of Pharmacokinetic Parameters for Leptin (93-105) - SAD Part

Dose Cohort	N	Cmax (ng/mL)	Tmax (hr)	AUC₀–t (ng·hr/mL)	t ₁ / ₂ (hr)
Cohort 1 (Dose X)	6	-	-	-	-
Cohort 2 (Dose Y)	6	-	-	-	-
Placebo		-	-	-	-

Table 5: Change from Baseline in Appetite VAS (Area Under the Curve) - MAD Part

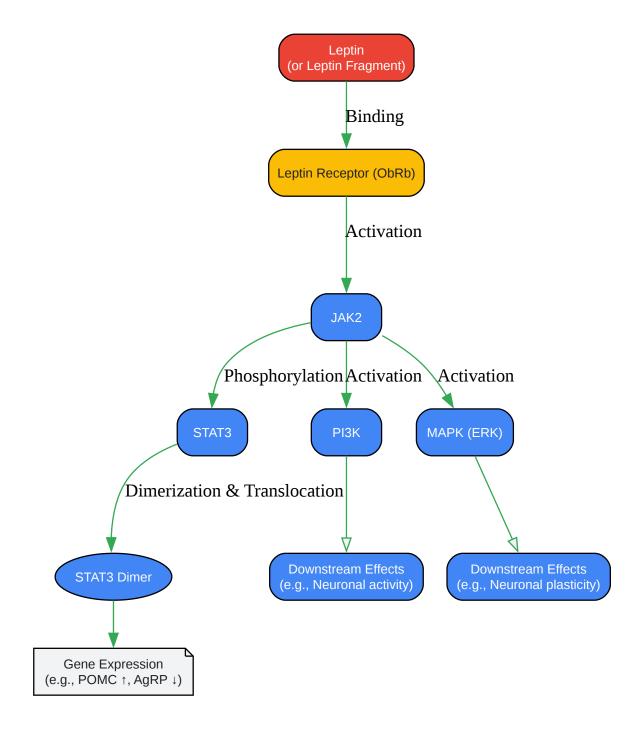
Dose Cohort	N	Mean Change in Hunger VAS (AUC) ± SD	Mean Change in Satiety VAS (AUC) ± SD
Cohort 1 (Dose X)	8	-	-
Cohort 2 (Dose Y)	8	-	-
Placebo		-	-

Leptin Signaling Pathway

Leptin exerts its effects by binding to the leptin receptor (ObR), a member of the class I cytokine receptor family.[9] The long-form of the receptor, ObRb, is highly expressed in the hypothalamus and is crucial for mediating leptin's effects on energy balance. Binding of leptin to ObRb activates several intracellular signaling cascades. While the specific pathways



activated by the Leptin (93-105) fragment have not been elucidated, the canonical leptin signaling pathways are depicted below.



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Caption: Overview of major leptin receptor signaling pathways.

Conclusion

The provided protocols offer a systematic approach for characterizing the dose-response relationship of the novel peptide, Leptin (93-105), in both preclinical models and human subjects. These detailed methodologies are intended to guide researchers in generating the necessary data to evaluate its therapeutic potential in the context of obesity and metabolic disorders. Adherence to rigorous experimental design and data analysis principles will be critical in elucidating the pharmacological profile of this leptin fragment.

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